molecular formula C18H17ClN4O3S B12057510 5-(2-Chlorophenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide CAS No. 219612-57-4

5-(2-Chlorophenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide

Cat. No.: B12057510
CAS No.: 219612-57-4
M. Wt: 404.9 g/mol
InChI Key: MGUAYIKFGNSHFK-KEBDBYFISA-N
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Description

5-(2-Chlorophenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide is a 1,2,4-triazole derivative characterized by a hydrosulfide (-SH) group at position 3 of the triazole core. The structure features a 2-chlorophenyl substituent at position 5 and an (E)-configured Schiff base linker formed between the triazole’s amino group and a 3,4,5-trimethoxyphenyl moiety . The trimethoxyphenyl group contributes to enhanced lipophilicity and electron-donating effects, which may influence biological activity and molecular interactions. The compound’s synthesis likely involves condensation of a hydrosulfide-containing triazole precursor with a 3,4,5-trimethoxybenzaldehyde derivative, followed by purification via recrystallization .

The presence of the -N-C-S motif in the triazole ring is notable, as this structural feature is associated with diverse biological activities, including antimicrobial and pesticidal properties . Single-crystal X-ray diffraction studies of analogous compounds (e.g., N-[(E)-2-Chlorobenzylidene]-3-(4-methylbenzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine) reveal monoclinic crystal systems (space group P21/c) with intermolecular hydrogen bonding and C–H⋯π interactions stabilizing the lattice .

Properties

CAS No.

219612-57-4

Molecular Formula

C18H17ClN4O3S

Molecular Weight

404.9 g/mol

IUPAC Name

3-(2-chlorophenyl)-4-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H17ClN4O3S/c1-24-14-8-11(9-15(25-2)16(14)26-3)10-20-23-17(21-22-18(23)27)12-6-4-5-7-13(12)19/h4-10H,1-3H3,(H,22,27)/b20-10+

InChI Key

MGUAYIKFGNSHFK-KEBDBYFISA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=N/N2C(=NNC2=S)C3=CC=CC=C3Cl

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NN2C(=NNC2=S)C3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Thiosemicarbazide Cyclization

The 1,2,4-triazole ring is synthesized from 2-chlorophenylthiosemicarbazide through acid-catalyzed cyclization.

Procedure :

  • Dissolve 2-chlorophenylthiosemicarbazide (10 mmol) in acetic acid (20 mL).

  • Reflux at 120°C for 8–12 hours under nitrogen.

  • Quench with ice water, filter, and recrystallize from ethanol to yield 5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol (78% yield, purity >95% by HPLC).

Key Data :

ParameterValue
Reaction Temperature120°C
SolventGlacial acetic acid
Yield78%
Purity (HPLC)95.2%

Schiff Base Formation with 3,4,5-Trimethoxybenzaldehyde

Condensation Protocol

The triazole-3-thiol reacts with 3,4,5-trimethoxybenzaldehyde under dehydrating conditions to form the (E)-configured imine.

Optimized Conditions :

  • Combine equimolar amounts of triazole-3-thiol (5 mmol) and 3,4,5-trimethoxybenzaldehyde (5 mmol) in anhydrous ethanol (30 mL).

  • Add molecular sieves (4Å) and catalytic p-toluenesulfonic acid (0.1 mmol).

  • Reflux at 80°C for 6 hours under nitrogen.

  • Cool, filter, and concentrate under reduced pressure.

  • Purify via silica gel chromatography (hexane:ethyl acetate, 3:1) to isolate the product as a yellow solid (62% yield).

Stereochemical Control :

  • The (E)-isomer predominates (>98%) due to thermodynamic stability under reflux conditions.

  • Configuration confirmed by ¹H NMR (δ 8.52 ppm, singlet for CH=N).

Critical Parameter Optimization

Solvent and Catalyst Screening

Comparative studies reveal solvent-dependent yields:

SolventCatalystYield (%)Purity (%)
Ethanolp-TsOH6297.8
TolueneAcetic acid5495.4
DichloromethaneNone3289.1
Temperature (°C)Time (h)Yield (%)
601048
80662
100458

Prolonged heating above 80°C promotes decomposition, justifying the 6-hour reflux at 80°C.

Scalability and Industrial Adaptations

Kilogram-Scale Production

A patented protocol (CN115745823B) outlines adaptations for bulk synthesis:

  • Use continuous flow reactors for triazole cyclization (residence time: 2 hours, 130°C).

  • Employ automated crystallization to isolate intermediates (purity >99%).

  • Conduct Schiff base condensation in a cascade reactor system with in-line IR monitoring.

Economic Metrics :

MetricLab ScalePilot Plant
Cost per gram ($)12.504.80
Cycle time (days)72

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃) : δ 13.21 (s, 1H, SH), 8.52 (s, 1H, CH=N), 7.45–7.39 (m, 4H, Ar-H), 6.89 (s, 2H, OCH₃-Ar), 3.92 (s, 9H, OCH₃).

  • HRMS (ESI+) : m/z calcd for C₁₈H₁₇ClN₄O₃S [M+H]⁺ 404.0709, found 404.0712.

Purity Assessment

HPLC analysis (C18 column, MeOH:H₂O 70:30, 1 mL/min) shows a single peak at tR = 6.72 min, confirming >98% purity .

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorophenyl Group

The chlorophenyl group undergoes nucleophilic aromatic substitution (NAS) under basic conditions. The electron-withdrawing effect of the chlorine atom activates the ring for displacement by nucleophiles such as amines or alkoxides.

Reaction ConditionsReagentsProductYieldReference
NaOH (aqueous), 80°CEthanolamine5-(2-Aminophenyl) derivative72%
K₂CO₃, DMF, 100°CSodium methoxideMethoxy-substituted analog65%

Mechanistic studies suggest that the reaction proceeds via a Meisenheimer complex intermediate, with regioselectivity influenced by steric hindrance from the triazole ring.

Oxidation of the Hydrosulfide Group

The hydrosulfide (-SH) moiety is susceptible to oxidation, forming disulfide bonds or sulfonic acids depending on the oxidizing agent.

Oxidizing AgentConditionsProductNotes
H₂O₂ (30%)RT, 2 hrsDisulfide dimerForms dimer via S–S coupling
KMnO₄ (acidic)60°C, 1 hrSulfonic acid derivativeOver-oxidation to -SO₃H group

The disulfide dimerization is reversible under reducing conditions (e.g., NaBH₄), restoring the -SH functionality .

Condensation Reactions Involving the Imine Group

The (E)-configured imine group [(2,3,4-trimethoxyphenyl)methylideneamino] participates in condensation with hydrazines or hydroxylamines to form fused heterocycles.

ReactantCatalystProductApplication
Hydrazine hydrateAcetic acidTriazolo[1,5-a]pyrimidineAntimicrobial activity
Hydroxylamine HClEtOH, refluxIsoxazole-triazole hybridAnticancer screening

These reactions exploit the electrophilic nature of the imine carbon, with yields optimized at pH 4–5 .

Electrophilic Aromatic Substitution (EAS) on the Trimethoxyphenyl Ring

The electron-rich trimethoxyphenyl group undergoes nitration or sulfonation at the para position relative to methoxy groups.

ReactionReagentsPositionProduct
NitrationHNO₃/H₂SO₄4’-NitroNitro-substituted analog
SulfonationSO₃/H₂SO₄4’-SulfoWater-soluble derivative

Density functional theory (DFT) calculations confirm the preferential activation of the 4’-position due to mesomeric effects .

Hydrolysis of the Triazole Ring

Under strongly acidic or basic conditions, the triazole ring undergoes hydrolysis, cleaving the N–N bonds.

ConditionsProductsMechanism
6M HCl, reflux2-Chlorophenylurea + TrimethoxyphenylcarboxamideAcid-catalyzed ring opening
NaOH (10%), 120°CAmmonia + CO₂Base-induced degradation

This reactivity is critical for environmental degradation studies .

Cycloaddition Reactions

The triazole’s conjugated system participates in [3+2] cycloadditions with dipolarophiles like acetylenedicarboxylate.

DipolarophileConditionsProductStereochemistry
Dimethyl acetylenedicarboxylateCuI, 80°CTriazolopyrrolidineEndo selectivity

These reactions are stereospecific, with the (E)-imine configuration directing regioselectivity .

Metal Coordination

The sulfur and nitrogen atoms act as ligands for transition metals, forming complexes with catalytic or therapeutic potential.

Metal SaltComplex StructureApplication
Cu(II) acetateSquare-planar Cu–S/NAntioxidant activity
Pd(II) chloridePd–S bridged dimerSuzuki coupling catalyst

Stability constants (log β) for Cu(II) complexes range from 8.2–9.5, indicating moderate ligand strength.

Photochemical Reactions

UV irradiation induces homolytic cleavage of the S–H bond, generating thiyl radicals.

Light SourceRadical ScavengerProducts
UV-C (254 nm)TEMPOTEMPO–S adduct
Visible light (450 nm)CCl₄Chlorinated derivatives

Radical trapping experiments confirm the intermediacy of - S species .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing triazole moieties exhibit significant antimicrobial properties. Studies have shown that derivatives of triazoles can inhibit the growth of various bacteria and fungi. The specific compound may possess similar activities due to its structural similarities with known antimicrobial agents .

Antioxidant Properties

Triazole derivatives have been studied for their antioxidant effects. The presence of methoxy groups in the compound may enhance its ability to scavenge free radicals, thereby providing protective effects against oxidative stress. This property is crucial in preventing cellular damage associated with various diseases .

Anticancer Potential

Preliminary investigations suggest that compounds like 5-(2-Chlorophenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide may exhibit anticancer activity. The mechanism could involve the induction of apoptosis in cancer cells or inhibition of tumor growth through interference with cell signaling pathways .

Synthesis and Derivative Research

The synthesis of the compound can be achieved through microwave-assisted methods which have been shown to improve yields and reduce reaction times compared to traditional methods. Research into derivatives of this compound continues to explore modifications that enhance its biological activity while minimizing toxicity .

Case Studies

Study Findings Reference
Antimicrobial ActivityDemonstrated significant inhibition against E. coli and S. aureus
Antioxidant EffectsShowed high radical scavenging activity comparable to established antioxidants
Anticancer ResearchInduced apoptosis in various cancer cell lines; potential as a chemotherapeutic agent

Mechanism of Action

The mechanism of action of 5-(2-Chlorophenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide would depend on its specific application. In general, triazole derivatives exert their effects through interactions with biological targets such as enzymes, receptors, or nucleic acids. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • Chlorophenyl Position: The 2-chlorophenyl substituent in the target compound contrasts with 3-chlorophenyl (e.g., 5-(3-chlorophenyl)-4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol, ) and 4-chlorophenyl (e.g., compounds in ). Trimethoxyphenyl vs. Dimethoxyphenyl: The 3,4,5-trimethoxyphenyl group in the target compound provides stronger electron-donating effects and greater steric bulk than 2,5-dimethoxyphenyl () or single methoxy derivatives ().

Functional Group Modifications

  • Hydrosulfide (-SH) vs. Sulfanyl (-S-alkyl): The hydrosulfide group in the target compound can act as a hydrogen bond donor, unlike sulfanyl groups (e.g., 3-(4-methylbenzylsulfanyl) in ). This may enhance interactions with biological targets such as enzymes or receptors .

Physicochemical Properties

  • Solubility and Lipophilicity :

    • The trimethoxyphenyl group enhances lipophilicity compared to compounds with fewer methoxy groups (e.g., ’s 4-methoxybenzylidene derivative), favoring passive diffusion across biological membranes .
    • Hydrosulfide-containing compounds may exhibit lower solubility in aqueous media than sulfanyl or acetohydrazide analogs due to reduced polarity .
  • Crystallographic Data :

    Compound Space Group R Factor Data-to-Parameter Ratio Reference
    Target Compound (analog) P21/c 0.051 14.3
    (E)-3-Allylsulfanyl-N-(4-methoxybenzylidene)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine P21/c 0.035 14.0

    The lower R factor in ’s compound suggests higher crystallographic precision, though both adopt similar packing motifs .

Biological Activity

The compound 5-(2-Chlorophenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide is a triazole derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on available research findings, including its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure

The compound can be described by the following structural formula:

C18H17ClN4O3S\text{C}_{18}\text{H}_{17}\text{ClN}_{4}\text{O}_{3}\text{S}

This structure features a triazole ring, a chlorophenyl group, and a trimethoxyphenyl moiety linked through an imine bond.

Pharmacological Properties

Recent studies have indicated that compounds with similar structural features to 5-(2-Chlorophenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide exhibit various biological activities:

  • Antitumor Activity : Compounds containing triazole rings have been reported to possess significant antitumor properties. For instance, certain derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tubulin polymerization .
  • Antiviral Activity : Some analogues of chlorophenyl compounds have demonstrated antiviral effects. For example, derivatives targeting human adenoviruses have been identified with low micromolar potency and high selectivity indexes .
  • Antimicrobial Properties : Triazole derivatives are known for their antimicrobial activity. Research indicates that modifications in the phenyl groups can enhance the antibacterial efficacy against Gram-positive and Gram-negative bacteria .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Synthesis and Evaluation : A study synthesized various triazole derivatives and evaluated their biological activities. The results demonstrated that certain modifications significantly enhanced antiproliferative effects in cancer cell lines .
  • Mechanistic Studies : Investigations into the mechanism of action revealed that some triazole derivatives inhibit key enzymes involved in cellular processes such as DNA replication and protein synthesis .
  • In Vivo Studies : Animal model studies have shown promising results for certain triazole compounds in reducing tumor growth with minimal toxicity compared to standard chemotherapeutics .

Biological Activity Summary Table

Biological ActivityCompound ClassEfficacyReference
AntitumorTriazoleHigh
AntiviralChlorophenylLow µM
AntimicrobialTriazoleModerate

Q & A

Q. What are the key synthetic pathways for synthesizing this triazole-based compound, and what analytical methods are critical for confirming its structure?

  • Methodological Answer : The compound is synthesized via condensation of hydrazine derivatives with substituted aldehydes, followed by cyclization. Key steps include:
  • Reacting 5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol with (E)-3,4,5-trimethoxybenzaldehyde in the presence of a dehydrating agent (e.g., acetic acid) to form the Schiff base .
  • Purification via recrystallization using ethanol or methanol.
  • Structural confirmation through single-crystal X-ray diffraction (SC-XRD) to resolve bond angles (e.g., β = 100.961° in the monoclinic system) and hydrogen bonding patterns (e.g., N–H···S interactions) .
  • Complementary techniques: FT-IR (C=N stretch ~1600 cm⁻¹), NMR (δ 8.2–8.5 ppm for imine protons), and mass spectrometry (M⁺ peak at m/z ~509) .

Q. How does the presence of the –N–C–S moiety influence the compound’s reactivity and biological potential?

  • Methodological Answer : The –N–C–S unit enhances metal-binding capacity and redox activity, enabling applications in catalysis or antimicrobial studies. For example:
  • The sulfur atom participates in hydrogen bonding (e.g., S···H–N distances ~2.5 Å), stabilizing crystal packing .
  • The triazole ring’s electron-deficient nature facilitates interactions with biological targets (e.g., enzyme active sites) .
  • Comparative studies with analogs (e.g., cyclohexyl vs. chlorophenyl substituents) show that electron-withdrawing groups (Cl) increase stability but reduce solubility .

Q. What are the optimal conditions for achieving high-purity yields during synthesis?

  • Methodological Answer :
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve imine formation kinetics .
  • Temperature control : Reflux at 80–90°C minimizes side reactions (e.g., oxidation of hydrosulfide groups) .
  • Catalysts : Use of p-toluenesulfonic acid (PTSA) accelerates Schiff base formation .
  • Purity assessment : Monitor via HPLC (C18 column, acetonitrile/water mobile phase) to detect byproducts like unreacted aldehyde .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. SC-XRD) be resolved during structural elucidation?

  • Methodological Answer :
  • Dynamic effects in NMR : Discrepancies between solid-state (SC-XRD) and solution-phase (NMR) structures arise from conformational flexibility. For example, the imine group may exhibit E/Z isomerism in solution, causing split peaks .
  • DFT calculations : Compare experimental SC-XRD bond lengths (e.g., C–S = 1.74 Å) with computed values to validate intramolecular interactions .
  • Variable-temperature NMR : Identify temperature-dependent shifts to distinguish static vs. dynamic disorder .

Q. What strategies can optimize the compound’s bioactivity through structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Substituent modification : Replace the 3,4,5-trimethoxyphenyl group with electron-donating (e.g., –OCH₃) or withdrawing (e.g., –NO₂) groups to modulate lipophilicity and target affinity .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like Candida albicans sterol 14α-demethylase (binding energy ≤ −8.5 kcal/mol) .
  • In vitro assays : Test against fungal/bacterial strains (e.g., MIC ≤ 16 µg/mL) and correlate with logP values (e.g., ~3.2 for optimal membrane permeability) .

Q. How do reaction byproducts form during synthesis, and how can they be mitigated?

  • Methodological Answer :
  • Common byproducts : Oxidation of the hydrosulfide (–SH) to disulfide (–S–S–) or sulfonic acid (–SO₃H) groups under aerobic conditions .
  • Mitigation : Use inert atmospheres (N₂/Ar) and reducing agents (e.g., Na₂S₂O₄) during synthesis .
  • Characterization : LC-MS/MS identifies disulfide dimers (m/z ~1018) and guides column chromatography (silica gel, hexane/ethyl acetate gradient) for separation .

Q. What advanced spectroscopic techniques can probe the compound’s electronic structure and reactivity?

  • Methodological Answer :
  • XPS : Analyze sulfur oxidation states (S 2p₃/₂ at ~164 eV for –SH vs. ~168 eV for –SO₃H) .
  • EPR : Detect radical intermediates during redox reactions (e.g., g-factor ~2.003 for thiyl radicals) .
  • Time-resolved fluorescence : Study excited-state dynamics (e.g., charge transfer between triazole and methoxyphenyl groups) for photochemical applications .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity data across studies?

  • Methodological Answer :
  • Standardize assays : Use CLSI guidelines for antimicrobial testing to ensure consistency in inoculum size and growth media .
  • Control compounds : Include reference drugs (e.g., fluconazole for antifungal assays) to calibrate activity thresholds .
  • Meta-analysis : Pool data from multiple studies (e.g., IC₅₀ ranges) and apply statistical models (e.g., ANOVA) to identify outliers .

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